molecular formula C7H2F9N3OS B10950191 2,2,3,3,4,4,5,5,5-nonafluoro-N-(1,3,4-thiadiazol-2-yl)pentanamide

2,2,3,3,4,4,5,5,5-nonafluoro-N-(1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B10950191
M. Wt: 347.16 g/mol
InChI Key: PUZDTFLINWTQAF-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,5-Nonafluoro-N-(1,3,4-thiadiazol-2-yl)pentanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a thiadiazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,5-nonafluoro-N-(1,3,4-thiadiazol-2-yl)pentanamide typically involves the following steps:

    Thiadiazole Formation: The thiadiazole ring is synthesized by reacting appropriate precursors, such as thiosemicarbazide, with a suitable electrophile, often under acidic conditions.

    Coupling Reaction: The fluorinated pentanamide and the thiadiazole ring are then coupled together using coupling agents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,5-Nonafluoro-N-(1,3,4-thiadiazol-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiadiazoles.

Scientific Research Applications

2,2,3,3,4,4,5,5,5-Nonafluoro-N-(1,3,4-thiadiazol-2-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,5-nonafluoro-N-(1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,5-Nonafluoro-N-(1,3,4-thiadiazol-2-yl)pentanamide is unique due to the combination of its highly fluorinated structure and the presence of a thiadiazole ring. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique biological activity, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C7H2F9N3OS

Molecular Weight

347.16 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoro-N-(1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C7H2F9N3OS/c8-4(9,2(20)18-3-19-17-1-21-3)5(10,11)6(12,13)7(14,15)16/h1H,(H,18,19,20)

InChI Key

PUZDTFLINWTQAF-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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